Enzymatic Inhibition Potency: C646 vs. A-485 in p300/CBP HAT Activity
C646 is a competitive p300/CBP inhibitor with a Ki of 400 nM, whereas the optimized inhibitor A-485 exhibits at least 1,000-fold greater potency in inhibiting p300 [1]. In a direct radioactive p300/CBP HAT assay, C646 was inactive at concentrations up to 10 µM under the specific assay conditions employed for A-485, highlighting a substantial potency gap [2].
| Evidence Dimension | Inhibitory potency (Ki / enzymatic inhibition) |
|---|---|
| Target Compound Data | Ki = 400 nM |
| Comparator Or Baseline | A-485: ≥1,000-fold more potent |
| Quantified Difference | ≥1,000-fold |
| Conditions | Cell-free HAT assay |
Why This Matters
This 1,000-fold potency difference dictates that C646 and A-485 are not interchangeable; C646 is optimal for systems requiring a less potent tool or where its specific binding profile is established, while A-485 is suited for high-sensitivity studies.
- [1] Cancer Discovery. Inhibition of p300/CBP Suppresses Castration-Resistant Prostate Cancer. Cancer Discov. 2017;7(11):1215. View Source
- [2] Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. View Source
